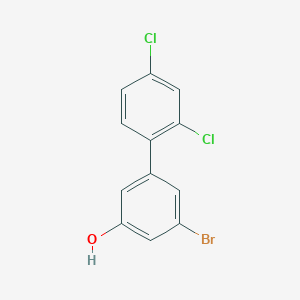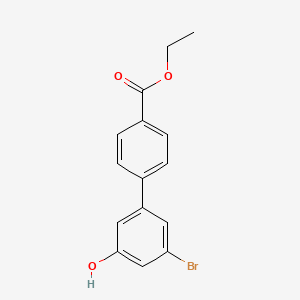
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95% (3-Br-5-(4-TFP)P) is an organic compound which has a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 307.01 g/mol. It is soluble in water, alcohol, and other organic solvents. 3-Br-5-(4-TFP)P is used in a variety of biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Applications De Recherche Scientifique
3-Br-5-(4-TFP)P has a variety of uses in scientific research. It is used in biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Mécanisme D'action
The mechanism of action of 3-Br-5-(4-TFP)P is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-(4-TFP)P are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products. In addition, it may interact with cell membranes, resulting in changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Br-5-(4-TFP)P in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in a two-step process. In addition, it is soluble in water, alcohol, and other organic solvents, making it easy to work with in the laboratory. However, it is important to note that 3-Br-5-(4-TFP)P is a relatively new compound and its effects on proteins and enzymes are not fully understood.
Orientations Futures
There are several potential future directions for research into 3-Br-5-(4-TFP)P. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and fragrances. In addition, further research is needed to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research is needed to investigate its potential toxicity and its potential uses in medical treatments.
Méthodes De Synthèse
3-Br-5-(4-TFP)P can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with bromine in acetic acid to form the intermediate, 4-bromo-4-trifluoromethylphenol. The second step involves the reaction of the intermediate with sodium hydroxide in methanol to form 3-Br-5-(4-TFP)P. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The yield of the reaction is typically 95%.
Propriétés
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMARVZFHSLEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686448 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-50-4 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


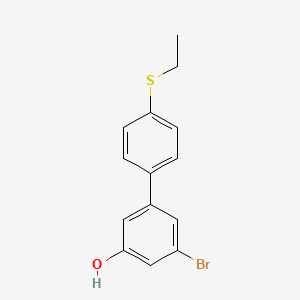


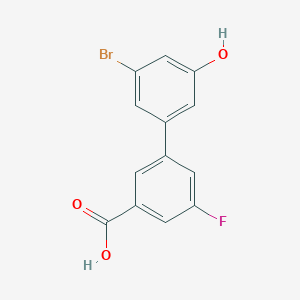
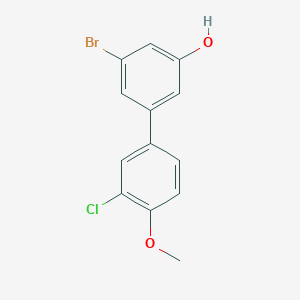
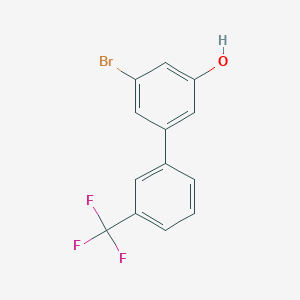

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
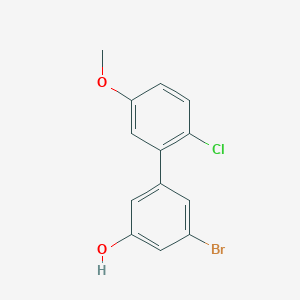
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)
